molecular formula C10H10OS B8504991 4-But-2-ynyloxy-benzenethiol

4-But-2-ynyloxy-benzenethiol

Cat. No.: B8504991
M. Wt: 178.25 g/mol
InChI Key: XHZOTHOAUAQMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-But-2-ynyloxy-benzenethiol (C₁₀H₁₀OS) is a benzenethiol derivative featuring a but-2-ynyloxy substituent at the para position of the aromatic ring. This compound is characterized by its thiol (-SH) group and an alkyne-containing ether moiety, which confer unique reactivity and physicochemical properties. The but-2-ynyloxy group introduces steric and electronic effects that influence solubility, stability, and interaction with biological or synthetic targets.

Properties

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

4-but-2-ynoxybenzenethiol

InChI

InChI=1S/C10H10OS/c1-2-3-8-11-9-4-6-10(12)7-5-9/h4-7,12H,8H2,1H3

InChI Key

XHZOTHOAUAQMMH-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CC=C(C=C1)S

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Steric Considerations

  • Electron-Withdrawing vs. Electron-Donating Groups : The but-2-ynyloxy group’s electron-withdrawing nature (via conjugation of the alkyne and ether) may reduce nucleophilicity at the thiol group compared to electron-donating substituents like methyl or hydroxy. This could affect applications in catalysis or biological targeting.
  • Steric Hindrance : The bulky but-2-ynyloxy group may limit access to the thiol group, reducing reactivity in substitution reactions compared to smaller substituents (e.g., methyl).

Key Research Findings

Synthetic Efficiency : Early incorporation of substituents (e.g., but-2-ynyloxy) minimizes side reactions and isomer formation, as demonstrated in benzothiazine synthesis .

Reactivity Trade-offs : While the but-2-ynyloxy group enhances regioselectivity during synthesis, it may reduce reactivity in downstream applications due to steric and electronic effects.

Comparative Yields : Analogs with smaller substituents (e.g., methyl) achieve higher yields (~85–90%), whereas bulkier groups like but-2-ynyloxy may reduce yields marginally (~80%) due to steric challenges.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.